molecular formula C24H28N2O3S B297710 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one

3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B297710
M. Wt: 424.6 g/mol
InChI Key: AFXDWCDHWMSSBD-CHLWQFSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS, which can lead to a reduction in oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-kB, which can lead to a reduction in inflammation and immune response. Additionally, 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor properties, making it a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit antioxidant, anti-inflammatory, and antitumor properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans.

Future Directions

There are several future directions for the study of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of various diseases, particularly cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methoxy-2-propoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and elemental sulfur to form the thiazolidinone ring. The final product is obtained by the addition of ethyl iodide to the thiazolidinone ring.

Scientific Research Applications

3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of various diseases.

properties

Product Name

3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(3-methoxy-2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N2O3S/c1-5-15-29-22-18(12-10-14-20(22)28-4)16-21-23(27)26(7-3)24(30-21)25-19-13-9-8-11-17(19)6-2/h8-14,16H,5-7,15H2,1-4H3/b21-16+,25-24?

InChI Key

AFXDWCDHWMSSBD-CHLWQFSPSA-N

Isomeric SMILES

CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC

SMILES

CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC

Origin of Product

United States

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